molecular formula C8H9N5 B8600175 4-Ethyl-6-(1,2,4-triazol-1-yl)pyrimidine

4-Ethyl-6-(1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B8600175
M. Wt: 175.19 g/mol
InChI Key: WWEVJHLLJKXGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-6-(1,2,4-triazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C8H9N5 and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

4-ethyl-6-(1,2,4-triazol-1-yl)pyrimidine

InChI

InChI=1S/C8H9N5/c1-2-7-3-8(11-5-10-7)13-6-9-4-12-13/h3-6H,2H2,1H3

InChI Key

WWEVJHLLJKXGSN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)N2C=NC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-6-ethylpyrimidine (1.42 g, 10 mmol) and 1H-1,2,4-triazole (1.4 g, 20 mmol) was heated to 120° C. with stirring to give a yellow oil, which deposited an orange solid. The mixture was maintained at 120° C. for 0.2 hours, cooled to 70° C. and dissolved in methanol (10 ml). The solution was diluted with dichloromethane (50 ml) and was washed with saturated sodium bicarbonate solution (20 ml). The aqueous phase was extracted with dichloromethane (2×20 ml) and the combined organic layers were dried (MgSO4) and evaporated under reduced pressure. The crude product was purified by column chromatography on silica by elution with ethyl acetate to give the title compound (1.44 g, 82%) as a yellow solid, m.p. 75-76° C., which was characterised by 1H-N.M.R. spectroscopy.
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
82%

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